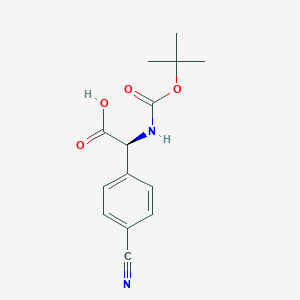![molecular formula C16H12FN5OS B2895256 3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 2379994-14-4](/img/structure/B2895256.png)
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex heterocyclic compound. It features a unique structure combining a triazolopyridine moiety with a tetrahydroquinazolinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions. One common method starts with the preparation of the triazolopyridine intermediate. This can be achieved through a microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides under dry toluene at 140°C . The intermediate is then reacted with appropriate fluorinated and sulfur-containing reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for scale-up, ensuring high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, solvent recycling and waste minimization strategies would be implemented to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfanylidene group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular processes in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine derivatives: Known for their broad spectrum of biological activities.
Tetrahydroquinazolinone derivatives: Studied for their anticancer and anti-inflammatory properties.
Uniqueness
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components. This makes it a promising candidate for further research and development in various fields.
Propriétés
IUPAC Name |
3-(2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-7-fluoro-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5OS/c1-2-13-19-14-12(4-3-7-21(14)20-13)22-15(23)10-6-5-9(17)8-11(10)18-16(22)24/h3-8,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPPDGZMHAZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=C(C2=N1)N3C(=O)C4C=CC(=CC4=NC3=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)

![2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B2895179.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)



![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)
![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
